

# Application Notes and Protocols: Intratumoral Injection of STING Agonists

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## Compound of Interest

Compound Name: *STING ligand-2*

Cat. No.: *B15610284*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

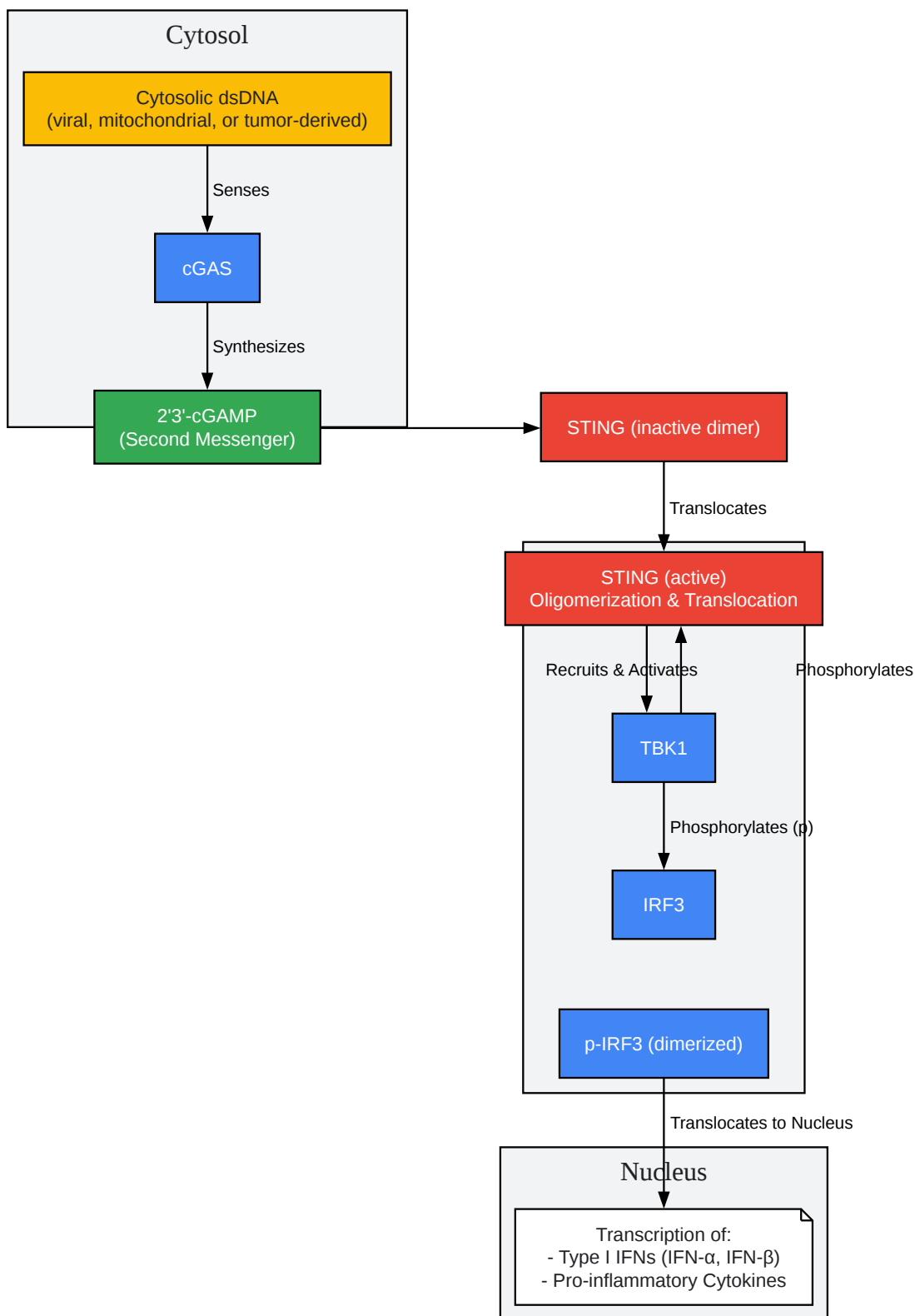
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic double-stranded DNA (dsDNA), a key signal of viral infection or cellular damage.<sup>[1]</sup> Activation of the cGAS-STING pathway in the tumor microenvironment (TME) can initiate a powerful anti-tumor immune response, primarily through the production of type I interferons (IFNs) and other inflammatory cytokines.<sup>[1][2]</sup> This process can transform immunologically "cold" tumors, which are poorly infiltrated by immune cells, into "hot," T-cell-inflamed tumors that are more susceptible to immunotherapy.<sup>[3][4]</sup>

Intratumoral (IT) administration of STING agonists is a compelling therapeutic strategy. Direct injection into the tumor allows for high local drug concentrations while minimizing systemic toxicities that can arise from widespread cytokine release.<sup>[5][6]</sup> This approach aims to activate tumor-infiltrating antigen-presenting cells (APCs), leading to the priming and activation of tumor-specific T cells that can attack both the injected tumor and distant metastases.<sup>[7]</sup> Various STING agonists, including cyclic dinucleotides (CDNs) like ADU-S100 and non-CDN small molecules, are in preclinical and clinical development.<sup>[3][8]</sup>

These notes provide an overview of the STING signaling pathway, quantitative data on various agonists, and detailed protocols for their application and analysis in a research setting.

## STING Signaling Pathway

The canonical cGAS-STING signaling cascade is initiated by the detection of cytosolic dsDNA.



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**Caption:** The canonical cGAS-STING signaling pathway.

## Data Presentation: STING Agonist Activity

Quantitative data from preclinical and clinical studies are summarized below to provide a comparative overview of various STING agonists.

Table 1: Preclinical Dosing of Intratumoral STING Agonists

Agonist	Tumor Model	Dose	Dosing Schedule	Key Outcomes	Citations
ADU-S100	CT26 (Colon)	25 or 100 µg	3 doses, every 3 days	Dose-dependent tumor growth inhibition; induced complete responses and long-lasting immunity.	[9]
ADU-S100	A20 (Lymphoma)	Not specified	Every other day for 3 injections	Induced tumor-specific T-cell responses; regression was dependent on STING expression by the host, not the tumor.	[7]
BMS-986301	CT26 (Colon)	Single dose	Single intratumoral injection	>90% complete regression of injected and non-injected tumors.	[8]
SB11285	Syngeneic mouse models	Not specified	Intratumoral injection	Significantly higher inhibition of tumor growth	[8]

Agonist	Tumor Model	Dose	Dosing Schedule	Key Outcomes	Citations
CS-1010	MC38 (Colon)	5 µg	3 doses, every 3 days	compared to control.	<a href="#">[10]</a>
				100% of treated mice achieved complete responses.	

| DMXAA | KPC (Pancreatic) | Not specified | Intratumoral injection | Increased inflammatory cytokines, T-cell attracting chemokines, and tumor-reactive CD8+ T cells. |[\[2\]](#) |

Table 2: Clinical and Late-Stage Preclinical Examples of Intratumoral STING Agonists

Agonist (Trial ID)	Phase	Tumor Types	Dose Range	Regimen	Reported Adverse Events	Citations
ADU-S100 / MIW815 (NCT0267 5439)	Phase I	Advance d/metasta tic solid tumors or lymphom as	Not specified	Days 1, 8, and 15 in a 28-day cycle	No dose- limiting toxicities. Most common were pyrexia, injection site pain, and headache .	[7][8]
MK-1454	Phase I	Solid tumors and lymphomas	Not specified	Intratumora l injection, often combined with pembrolizu mab	Favorable safety profile when combined with anti- PD-1.	[11]

Agonist (Trial ID)	Phase	Tumor Types	Dose Range	Regimen	Reported Adverse Events	Citations
IACS-8779 (Canine Trial)	Phase I	Glioblastoma (canine)	5-20 µg	Repeated every 4-6 weeks	Well-tolerated up to 15 µg. Higher doses associated with radiographic responses. One procedure-related fatality.	<a href="#">[4]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a>
SYNB1891 (NCT04167137)	Phase I	Advanced solid tumors	Not specified	Intratumoral injection	Engineered bacteria produce STING agonist locally. Trial is evaluating safety and tolerability.	<a href="#">[11]</a>

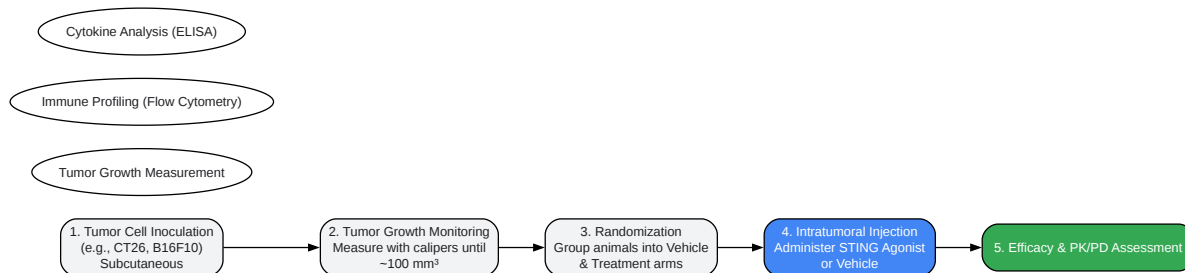
| E7766 (NCT04144140) | Phase Ia/Ib | Advanced solid tumors | Not specified | Intratumoral injection | Showed long-lived anti-tumor activity in murine models with no serious adverse events. [\[15\]](#) |

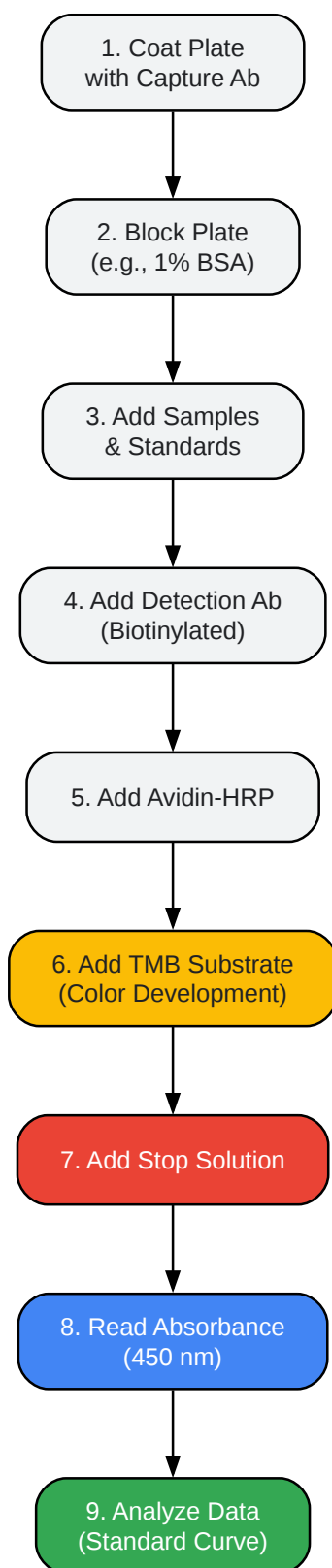
## Experimental Protocols

## Protocol 1: General Protocol for Intratumoral Injection in Murine Models

Objective: To provide a standardized procedure for the intratumoral administration of STING agonists in preclinical mouse models to evaluate anti-tumor efficacy.







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